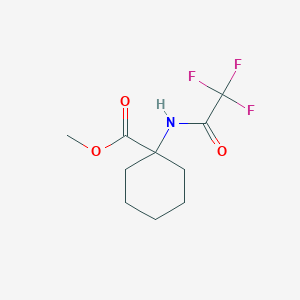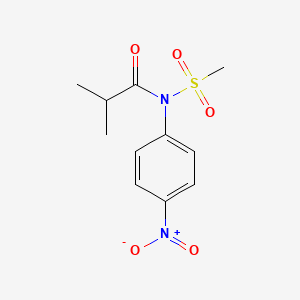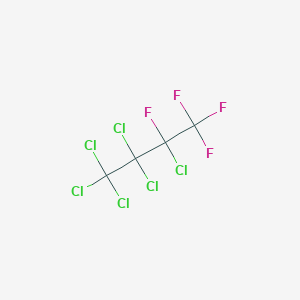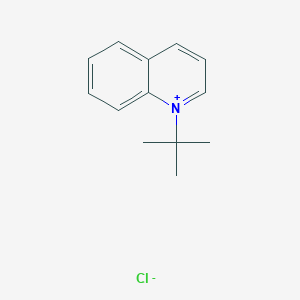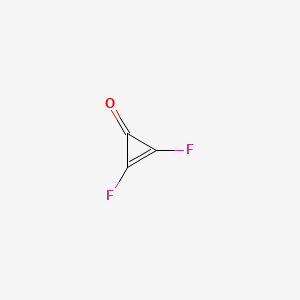
2,3-Difluorocycloprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluorocycloprop-2-en-1-one is an organic compound characterized by a cyclopropene ring with two fluorine atoms attached at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluorocycloprop-2-en-1-one typically involves the fluorination of cyclopropene derivatives. One common method includes the reaction of cyclopropene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluorocycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can yield difluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace one or both fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.
Applications De Recherche Scientifique
2,3-Difluorocycloprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for drug development.
Industry: Its reactivity and stability make it suitable for use in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism by which 2,3-Difluorocycloprop-2-en-1-one exerts its effects involves its ability to participate in various chemical reactions due to the presence of the highly electronegative fluorine atoms. These atoms can influence the electronic distribution within the molecule, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluorocyclopropane: Similar in structure but lacks the double bond present in 2,3-Difluorocycloprop-2-en-1-one.
2,2-Difluorocyclopropane: Another difluorinated cyclopropane derivative with different fluorine atom positions.
3,3-Difluorocyclopropene: A compound with fluorine atoms at the 3 position, differing in reactivity and stability.
Uniqueness
This compound is unique due to the presence of both a cyclopropene ring and two fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly valuable in synthetic chemistry and various applications where specific reactivity patterns are desired.
Propriétés
Numéro CAS |
61486-72-4 |
|---|---|
Formule moléculaire |
C3F2O |
Poids moléculaire |
90.03 g/mol |
Nom IUPAC |
2,3-difluorocycloprop-2-en-1-one |
InChI |
InChI=1S/C3F2O/c4-1-2(5)3(1)6 |
Clé InChI |
RXKJNYIJXREFHQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C1=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



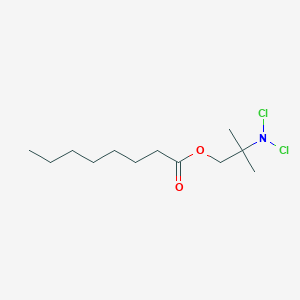
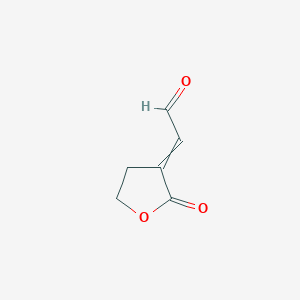
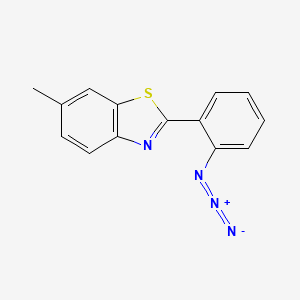
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
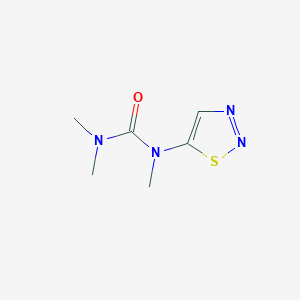

![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
